molecular formula C12H15N3 B13642953 3-(3,5-Dimethylphenyl)-1-methyl-1h-pyrazol-5-amine

3-(3,5-Dimethylphenyl)-1-methyl-1h-pyrazol-5-amine

Cat. No.: B13642953
M. Wt: 201.27 g/mol
InChI Key: JZMXZLLCLUDPOD-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-1-methyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)-1-methyl-1h-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors. One common method involves the reaction of 3,5-dimethylphenylhydrazine with 1-methyl-3-oxobutan-1-amine under acidic or basic conditions to form the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more substituents on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

3-(3,5-Dimethylphenyl)-1-methyl-1h-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological processes and as a potential bioactive molecule.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylphenylhydrazine: A precursor in the synthesis of the target compound.

    1-Methyl-3-oxobutan-1-amine: Another precursor used in the synthesis.

    Other Pyrazole Derivatives: Compounds with similar structures but different substituents on the pyrazole ring.

Uniqueness

3-(3,5-Dimethylphenyl)-1-methyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other pyrazole derivatives may not be suitable.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

5-(3,5-dimethylphenyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C12H15N3/c1-8-4-9(2)6-10(5-8)11-7-12(13)15(3)14-11/h4-7H,13H2,1-3H3

InChI Key

JZMXZLLCLUDPOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=NN(C(=C2)N)C)C

Origin of Product

United States

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